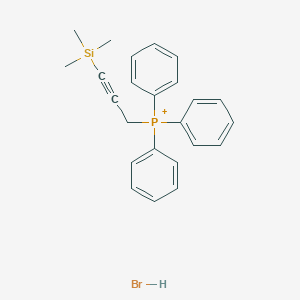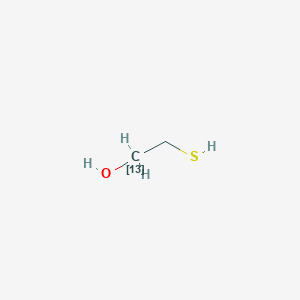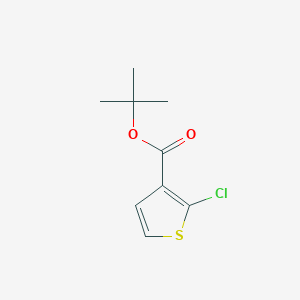
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is a chemical compound with the empirical formula C3H8O10P2 · 5C6H13N and a molecular weight of 761.91 g/mol . It is a derivative of 2,3-diphosphoglyceric acid, a metabolite of glycolysis within human erythrocytes . This compound is known for its role in binding to hemoglobin and reducing its oxygen affinity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves the reaction of 2,3-diphosphoglyceric acid with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce dephosphorylated forms .
科学研究应用
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt has several scientific research applications, including:
作用机制
The mechanism of action of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves its binding to hemoglobin, which reduces the oxygen affinity of hemoglobin. This binding occurs through interactions with specific amino acid residues in the hemoglobin molecule, leading to conformational changes that decrease its oxygen-binding capacity . Additionally, the compound acts as a cofactor for phosphoglyceric acid mutase, influencing the glycolytic pathway in erythrocytes .
相似化合物的比较
Similar Compounds
2,3-Diphospho-D-glyceric acid pentasodium salt: Another derivative of 2,3-diphosphoglyceric acid with similar biochemical properties.
D-Glycerate 2,3-diphosphate sodium salt: A related compound used in similar biochemical assays.
D-(-)-3-Phosphoglyceric acid disodium salt: A compound involved in the glycolytic pathway with comparable functions.
Uniqueness
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is unique due to its specific interaction with hemoglobin and its role as a cofactor in the glycolytic pathway. Its ability to modulate oxygen transport and its applications in biochemical research distinguish it from other similar compounds .
属性
CAS 编号 |
102783-81-3 |
|---|---|
分子式 |
C33H73N5O10P2 |
分子量 |
761.9 g/mol |
IUPAC 名称 |
cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t;;;;;2-/m.....1/s1 |
InChI 键 |
WMBJYTVZNODJKS-SPUYNGLASA-N |
手性 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
规范 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
